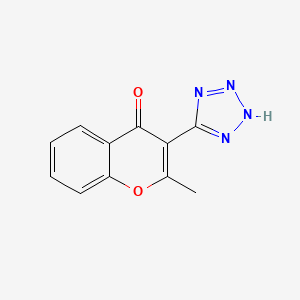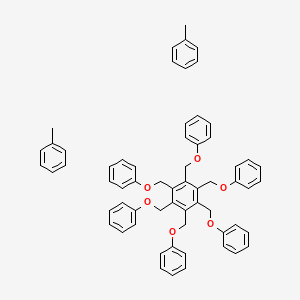
(2-Benzyl-4-methyl-1,3-thiazol-5-yl)methanol
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(2-Benzyl-4-methyl-1,3-thiazol-5-yl)methanol is a heterocyclic compound containing a thiazole ring, which is a five-membered ring consisting of three carbon atoms, one sulfur atom, and one nitrogen atom.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of (2-Benzyl-4-methyl-1,3-thiazol-5-yl)methanol typically involves the reaction of 2-bromo-4-methylthiazole with benzyl alcohol in the presence of a base such as potassium carbonate. The reaction is carried out under reflux conditions in an organic solvent like dimethylformamide (DMF) or dimethyl sulfoxide (DMSO). The product is then purified using column chromatography .
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, green chemistry approaches, such as the use of environmentally friendly solvents and catalysts, are being explored to minimize the environmental impact of the synthesis .
Análisis De Reacciones Químicas
Types of Reactions
(2-Benzyl-4-methyl-1,3-thiazol-5-yl)methanol undergoes various types of chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form the corresponding aldehyde or carboxylic acid.
Reduction: The thiazole ring can be reduced under specific conditions to form dihydrothiazole derivatives.
Substitution: Electrophilic and nucleophilic substitution reactions can occur at the carbon atoms of the thiazole ring
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate or chromium trioxide for oxidation, reducing agents like sodium borohydride or lithium aluminum hydride for reduction, and various nucleophiles or electrophiles for substitution reactions. The reactions are typically carried out under controlled temperature and pH conditions to ensure the desired product formation .
Major Products Formed
The major products formed from these reactions include:
Oxidation: Benzyl-4-methyl-1,3-thiazole-5-carboxylic acid.
Reduction: 2-Benzyl-4-methyl-1,3-dihydrothiazole-5-ylmethanol.
Substitution: Various substituted thiazole derivatives depending on the nucleophile or electrophile used
Aplicaciones Científicas De Investigación
(2-Benzyl-4-methyl-1,3-thiazol-5-yl)methanol has a wide range of scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds and as a ligand in coordination chemistry
Biology: Studied for its antimicrobial, antifungal, and antiviral properties. .
Medicine: Investigated for its potential as an anticancer, anti-inflammatory, and neuroprotective agent. .
Industry: Utilized in the development of new materials, such as polymers and dyes, and as a catalyst in various chemical reactions
Mecanismo De Acción
The mechanism of action of (2-Benzyl-4-methyl-1,3-thiazol-5-yl)methanol involves its interaction with specific molecular targets and pathways. For example, it can inhibit the activity of certain enzymes by binding to their active sites, thereby blocking their catalytic function. Additionally, it can modulate signaling pathways involved in inflammation, cell proliferation, and apoptosis, leading to its therapeutic effects in various diseases .
Comparación Con Compuestos Similares
Similar Compounds
Some similar compounds to (2-Benzyl-4-methyl-1,3-thiazol-5-yl)methanol include:
2-Benzyl-4-methyl-1,3-thiazole: Lacks the hydroxyl group but shares the thiazole ring structure.
4-Methyl-1,3-thiazol-5-yl)methanol: Lacks the benzyl group but retains the hydroxyl and thiazole ring structure.
2-Benzyl-1,3-thiazol-5-yl)methanol: Similar structure but without the methyl group at the 4-position
Uniqueness
The uniqueness of this compound lies in its specific combination of functional groups, which confer distinct chemical reactivity and biological activity. The presence of both the benzyl and hydroxyl groups enhances its ability to interact with various molecular targets, making it a versatile compound for research and industrial applications .
Propiedades
Número CAS |
61266-22-6 |
|---|---|
Fórmula molecular |
C12H13NOS |
Peso molecular |
219.30 g/mol |
Nombre IUPAC |
(2-benzyl-4-methyl-1,3-thiazol-5-yl)methanol |
InChI |
InChI=1S/C12H13NOS/c1-9-11(8-14)15-12(13-9)7-10-5-3-2-4-6-10/h2-6,14H,7-8H2,1H3 |
Clave InChI |
ISMNCFCCELFZQJ-UHFFFAOYSA-N |
SMILES canónico |
CC1=C(SC(=N1)CC2=CC=CC=C2)CO |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


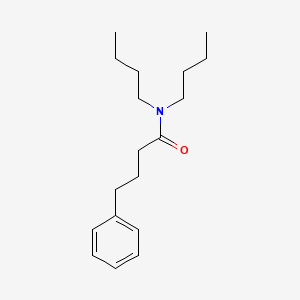
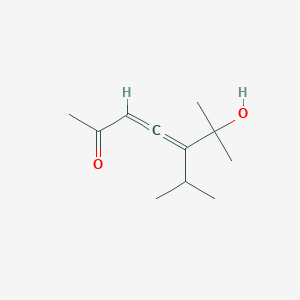
![Ethyl 4-[(1S,2R)-1-hydroxy-2,3-dihydro-1H-inden-2-yl]butanoate](/img/structure/B14596379.png)

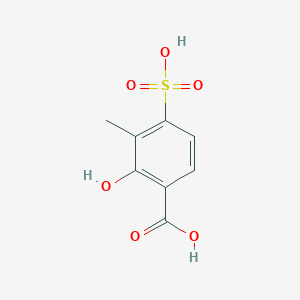
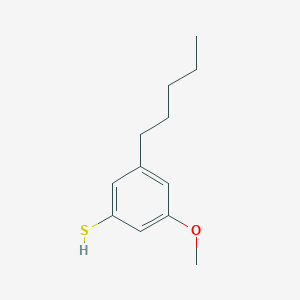
![1-(Chloromethyl)-4-[(1,2,3,3,4,4,5,5,6,6,7,7,8,8,9,9,9-heptadecafluoronon-1-en-1-yl)oxy]benzene](/img/structure/B14596415.png)
![{[2-(1,1,3,3-Tetraoxo-1lambda~6~,3lambda~6~-dithian-2-yl)ethyl]sulfanyl}acetic acid](/img/structure/B14596425.png)

![(1S)-Bicyclo[3.2.1]octan-2-one](/img/structure/B14596437.png)
![1-Bromo-9-[(propan-2-yl)oxy]cyclonon-1-ene](/img/structure/B14596441.png)
![{3-(Benzyloxy)-5-[(benzyloxy)methyl]pyridine-2,4-diyl}dimethanol](/img/structure/B14596444.png)
